molecular formula C9H12N2O3 B1501159 Methyl 4-hydrazinyl-2-methoxybenzoate

Methyl 4-hydrazinyl-2-methoxybenzoate

Cat. No.: B1501159
M. Wt: 196.2 g/mol
InChI Key: MXCKEAQFFHNMTE-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinyl-2-methoxybenzoate (CAS: 763068-20-8, MFCD19201852) is a benzoate derivative featuring a hydrazinyl (-NH-NH₂) group at the 4-position and a methoxy (-OCH₃) substituent at the 2-position of the benzene ring. Its hydrazinyl moiety enables participation in condensation reactions, such as the formation of hydrazones or thiosemicarbazides, which are critical in medicinal chemistry .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 4-hydrazinyl-2-methoxybenzoate

InChI

InChI=1S/C9H12N2O3/c1-13-8-5-6(11-10)3-4-7(8)9(12)14-2/h3-5,11H,10H2,1-2H3

InChI Key

MXCKEAQFFHNMTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NN)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate (CAS: Not provided)
  • Structure: Contains a nitro (-NO₂) group on the hydrazinylidene moiety, enhancing electron-withdrawing effects.
  • Crystallography: Crystallizes in the monoclinic system (space group P21/c) with lattice parameters a = 8.5983 Å, b = 14.6982 Å, c = 13.2096 Å, and β = 107.86° .
  • Hydrogen Bonding : Forms N-H···O hydrogen-bonded dimers, stabilizing the crystal lattice .
  • Applications : The nitro group may confer redox activity, useful in electrochemical sensors or explosives.
4-Methoxy-N'-(2-methoxybenzylidene)benzohydrazide
  • Structure : A hydrazone formed by condensing 4-methoxybenzohydrazide with 2-methoxybenzaldehyde.
  • Synthesis: Refluxed in methanol, yielding colorless crystals via slow evaporation .
  • Hydrogen Bonding : Features intermolecular C-H···O interactions, differing from the dimeric N-H···O motifs in nitro-substituted analogs .
Methyl 4-acetamido-2-hydroxybenzoate (CAS: Not provided)
  • Structure : Replaces the hydrazinyl group with an acetamido (-NHCOCH₃) group and a hydroxyl (-OH) at the 2-position.
  • Synthesis: Derived from 4-aminosalicylic acid via acetylation with acetic anhydride .
  • Applications : The acetamido group enhances stability against hydrolysis compared to hydrazinyl derivatives, making it suitable for prodrug designs .

Structural and Crystallographic Trends

Compound Name Molecular Formula Substituents Hydrogen Bonding Crystal System Space Group Ref.
Methyl 4-hydrazinyl-2-methoxybenzoate C₉H₁₁N₂O₃ 4-NH-NH₂, 2-OCH₃ Likely N-H···O [Data needed] [Data needed]
Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate C₁₆H₁₅N₃O₅ 4-nitrophenyl hydrazone, 2-OCH₃ N-H···O (dimer) Monoclinic P21/c
4-Methoxy-N'-(2-methoxybenzylidene)benzohydrazide C₁₆H₁₆N₂O₃ 4-OCH₃, 2-OCH₃ benzylidene C-H···O [Data needed] [Data needed]

Key Observations :

  • Hydrazinyl vs. Hydrazone : Hydrazinyl groups (free -NH-NH₂) offer nucleophilic reactivity, while hydrazones (R₁R₂C=N-NH₂) are more stabilized but less reactive .
  • Electron-Donating vs. Withdrawing Groups: Methoxy groups (-OCH₃) enhance electron density, promoting electrophilic substitution, whereas nitro groups (-NO₂) direct reactions to meta positions .

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